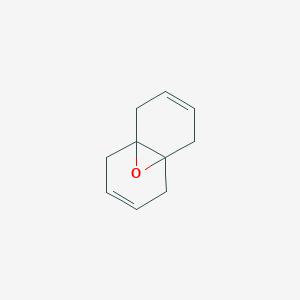

4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-

Overview

Description

7-Chloro-4-(piperazin-1-yl)quinoline is a significant compound in medicinal chemistry, known for its diverse biological activities. It serves as a potent sirtuin inhibitor and also inhibits serotonin uptake . This compound exhibits antimalarial activity against Plasmodium falciparum strains, making it a valuable asset in the fight against malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline typically involves the reaction of 4,7-dichloroquinoline with piperazine in a methanolic solution . The reaction conditions include maintaining the solution at a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced control over temperature, pressure, and pH to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

Oxidation: This reaction can modify the quinoline ring, potentially altering its biological activity.

Reduction: Reduction reactions can lead to the formation of different derivatives with varied pharmacological properties.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups to create new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, each with unique biological activities and potential therapeutic applications .

Scientific Research Applications

7-Chloro-4-(piperazin-1-yl)quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets:

Sirtuin Inhibition: The compound inhibits sirtuins, which are involved in regulating cellular processes such as aging, transcription, and apoptosis.

Serotonin Uptake Inhibition: By inhibiting serotonin uptake, the compound can affect neurotransmitter levels, potentially influencing mood and behavior.

Antimalarial Activity: The compound’s antimalarial activity is attributed to its ability to interfere with the parasite’s life cycle, leading to its death.

Comparison with Similar Compounds

- 7-Methoxy-4-(piperazin-1-yl)quinoline

- 6-Bromo-4-(piperazin-1-yl)quinoline

- 7-Bromo-4-(piperazin-1-yl)quinoline

Comparison: 7-Chloro-4-(piperazin-1-yl)quinoline stands out due to its potent sirtuin inhibition and antimalarial activity. While similar compounds may share some biological activities, the unique combination of properties in 7-Chloro-4-(piperazin-1-yl)quinoline makes it particularly valuable in medicinal chemistry and drug development .

Biological Activity

4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro- (CAS No. 16573-72-1) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12O

- Molecular Weight : 152.233 g/mol

- Density : 1.05 g/cm³

- Boiling Point : 201.5°C at 760 mmHg

- Flash Point : 59.6°C

Synthesis Methods

The synthesis of 4a,8a-Epoxynaphthalene typically involves Diels-Alder reactions and other cycloaddition methodologies. Recent studies have explored the use of bisdiene building blocks in these reactions to enhance yield and selectivity .

The biological activity of 4a,8a-Epoxynaphthalene can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, influencing drug metabolism and detoxification processes.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could play a role in mitigating oxidative stress in biological systems .

- Antimicrobial Properties : Some research indicates potential antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in pharmaceutical applications .

Biological Activity Data Table

Case Study 1: Antioxidant Properties

A study conducted by researchers demonstrated that 4a,8a-Epoxynaphthalene significantly reduced reactive oxygen species (ROS) levels in vitro. The findings suggest that the compound's antioxidant capabilities could be beneficial in preventing cellular damage associated with various diseases .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against several bacterial strains. Results indicated that it exhibited notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that further exploration into its mechanism could lead to novel antimicrobial agents .

Research Findings

Recent computational analyses have provided insights into the reactivity and selectivity of 4a,8a-Epoxynaphthalene derivatives. These studies indicate that modifications to the epoxide structure can significantly alter biological activity and selectivity towards various targets .

Properties

IUPAC Name |

11-oxatricyclo[4.4.1.01,6]undeca-3,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-6-10-8-4-3-7-9(10,5-1)11-10/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRIWLHHEZDTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC23C1(O2)CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.